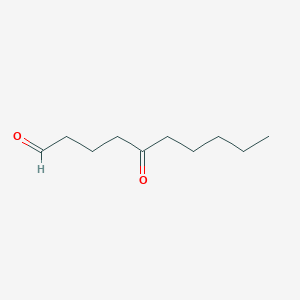

Decanal, 5-oxo-

Description

BenchChem offers high-quality Decanal, 5-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decanal, 5-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

51856-98-5 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

5-oxodecanal |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-7-10(12)8-5-6-9-11/h9H,2-8H2,1H3 |

InChI Key |

OZCVGHWUFGXODT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CCCC=O |

Origin of Product |

United States |

Nomenclature and Structural Characterization in Academic Research

Standardized Naming Conventions (e.g., Decanal (B1670006), 5-oxo- vs. 5-Oxodecanal)

In the realm of organic chemistry, adherence to standardized naming conventions is paramount for clear communication. The compound is recognized by two primary names: "Decanal, 5-oxo-" and "5-Oxodecanal."

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the name "5-oxodecanal" is the preferred designation. nih.govchemspider.com This system prioritizes the principal functional group, which in this case is the aldehyde, and numbers the carbon chain starting from the aldehyde carbon as position 1. libretexts.org The ketone group is then treated as a substituent, indicated by the prefix "oxo" at position 5.

The name "Decanal, 5-oxo-" is also used and is considered an acceptable synonym. nih.govchemspider.com It follows a similar principle of identifying the parent aldehyde ("Decanal") and specifying the location of the ketone ("5-oxo-"). Both names unambiguously describe the same molecular structure. Other synonyms for this compound include decane-6,10-dione. nih.govlookchem.com

| Identifier Type | Value |

| IUPAC Name | 5-oxodecanal |

| Synonyms | Decanal, 5-oxo-; decane-6,10-dione |

| CAS Number | 51856-98-5 |

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

Advanced Spectroscopic Characterization Techniques

The structural elucidation and confirmation of 5-oxodecanal rely heavily on a suite of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. msu.edu For 5-oxodecanal, both ¹H NMR and ¹³C NMR spectroscopy provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-oxodecanal would exhibit characteristic signals for the aldehydic proton, the protons alpha to the ketone and aldehyde groups, and the protons of the alkyl chain. The chemical shifts and coupling patterns of these signals would confirm the positions of the functional groups. libretexts.orghmdb.ca

¹³C NMR Spectroscopy: The carbon NMR spectrum provides distinct signals for each unique carbon atom in the molecule. libretexts.org The carbonyl carbons of the aldehyde and ketone would appear at characteristic downfield chemical shifts. The remaining eight carbon atoms of the alkyl chain would also have distinct resonances, confirming the ten-carbon backbone. nih.govsigmaaldrich.com

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of 5-oxodecanal, further confirming its structure. nih.govlibretexts.org

In a typical mass spectrum of 5-oxodecanal, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 170.25. nih.gov The fragmentation pattern provides valuable structural information. libretexts.orgtutorchase.com Cleavage adjacent to the carbonyl groups is a common fragmentation pathway for aldehydes and ketones. libretexts.org The analysis of these fragment ions helps to piece together the molecular structure. msu.eduscielo.br

| Spectroscopic Data | Observed Features |

| ¹³C NMR | Signals corresponding to carbonyl carbons and the alkyl chain. nih.gov |

| Mass Spectrometry | Molecular ion peak at m/z 170. nih.gov Characteristic fragmentation pattern. |

| Infrared Spectroscopy | Strong absorption bands for C=O stretching of aldehyde and ketone. nih.gov C-H stretching and bending vibrations. |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. wikipedia.orglibretexts.org

The IR spectrum of 5-oxodecanal will prominently display strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. nih.govpg.edu.pl The aldehyde carbonyl stretch typically appears in the range of 1740-1720 cm⁻¹, while the ketone carbonyl stretch is usually found around 1725-1705 cm⁻¹. The spectrum will also show C-H stretching vibrations for the alkyl chain and the aldehydic C-H bond, which has a characteristic absorption. libretexts.org

Synthetic Methodologies and Chemoenzymatic Approaches for 5 Oxodecanal

Chemical Synthesis Pathways

Chemical synthesis provides a versatile toolbox for constructing the 5-oxodecanal carbon skeleton and introducing the required functional groups through a variety of established and modern reactions.

De Novo Synthesis Strategies for Oxo-Aldehydes

De novo synthesis involves constructing the target molecule from simpler, smaller precursors. For γ-keto aldehydes like 5-oxodecanal, this can be achieved through carbon-carbon bond-forming reactions that build the ten-carbon chain while positioning the oxygen functionalities correctly.

One conceptual approach involves the Stetter reaction, which creates a 1,4-dicarbonyl compound (a γ-keto aldehyde or ester) by conjugating an aldehyde to an α,β-unsaturated compound. A visible-light-driven intermolecular Stetter reaction using a copper-graphene catalyst (Cu@g-C3N4) has been shown to produce various γ-keto nitriles from aldehydes and acrylonitrile (B1666552) in good to excellent yields (80–95%). researchgate.net This method, being operationally simple and occurring under ambient, aqueous conditions, represents a green alternative for creating the γ-keto backbone. researchgate.net Subsequent hydrolysis of the nitrile could yield the corresponding aldehyde.

Another strategy is the visible-light-induced radical coupling of silyl (B83357) enol ethers with α-bromocarbonyl compounds, which effectively yields 1,4-dicarbonyls. organic-chemistry.org This reaction can be accelerated by using an inexpensive organic dye like eosin (B541160) Y as a photoredox catalyst. organic-chemistry.org For 5-oxodecanal, a silyl enol ether derived from pentanal could theoretically be coupled with a 5-bromopentan-2-one (B1266018) derivative.

Additionally, a study on lipid peroxidation has shown that 5-oxodecanal can be formed from the degradation of 2,4-decadienal in the absence of iron ions, via a retro-aldol reaction mechanism. nih.gov While this is a degradative pathway, it provides insight into potential disconnection approaches for a synthetic route.

Functional Group Transformations for Aldehyde and Ketone Moieties

This approach focuses on modifying a pre-existing carbon skeleton to introduce the aldehyde and ketone groups. A primary method is the selective oxidation of corresponding alcohols. For instance, the oxidation of decane-1,5-diol could theoretically yield 5-oxodecanal. lookchem.com However, achieving selective oxidation to an aldehyde in the presence of a secondary alcohol (which oxidizes to a ketone) without over-oxidizing the aldehyde to a carboxylic acid is a significant challenge.

A more controlled method involves the selective oxidation of α-hydroxy ketones. An efficient copper(I)-catalyzed method using oxygen as the sole oxidant has been developed to convert various α-hydroxy ketones into α-keto aldehydes with yields up to 87%. rsc.org While this produces a 1,2-dicarbonyl relationship, it demonstrates a selective oxidation that could be adapted. For 5-oxodecanal, a precursor like 1-hydroxydecan-5-one would be required, with selective oxidation of the primary alcohol to the aldehyde. lookchem.com

Ozonolysis is another powerful functional group transformation. A chemoenzymatic synthesis of sialic acid utilized a three-step Wittig–protection–ozonolysis strategy to generate manno-configured aldehydes, showcasing ozonolysis as a reliable method for unmasking an aldehyde from a carbon-carbon double bond. rsc.org A similar strategy could be employed by starting with an unsaturated ketone, where ozonolysis of the double bond would reveal the aldehyde functionality of 5-oxodecanal.

Organocatalytic and Stereoselective Syntheses of Oxo-Aldehydes

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high stereoselectivity. mdpi.comnih.govrsc.org For the synthesis of γ-keto aldehydes, aminocatalysis is particularly relevant. Chiral secondary amine catalysts can react with aldehydes to form transient enamines. These enamines can undergo selective one-electron oxidation to generate electrophilic radical cations, which are then susceptible to attack by nucleophiles like ketone-derived enol silanes, forming the desired 1,4-dicarbonyl structure. organic-chemistry.org

Another strategy involves the direct asymmetric conjugate addition of aldehydes to α,β-unsaturated systems. An axially chiral amino diol has been used as a catalyst for the conjugate addition of aldehydes to a methylenemalonate, demonstrating a pathway to functionalized aldehyde products. kyoto-u.ac.jp Similarly, an amine-catalyzed phospha-Michael addition of α,β-unsaturated aldehydes with specific phosphine (B1218219) reagents has been developed to synthesize γ-ketodiazaphosphonates, showcasing a method to form γ-keto structures from unsaturated aldehydes. acs.org

These organocatalytic methods offer the potential for asymmetric synthesis, which could be relevant if a chiral version of 5-oxodecanal were desired. For instance, combining supramolecular chemistry and organocatalysis provides a stereoselective approach to precursors of γ-amino acids, which share a similar functional group distance as γ-keto aldehydes. thieme.de

Hydroformylation and Related Oxo Processes in Aldehyde Synthesis

Hydroformylation, also known as the oxo process, is a major industrial method for producing aldehydes from alkenes by adding a formyl group (–CHO) and a hydrogen atom across the double bond. wikipedia.orgwikipedia.org The reaction uses a catalyst, typically based on cobalt or rhodium, and requires carbon monoxide and hydrogen gas, often at high pressure and temperature. wikipedia.orglibretexts.org

To synthesize 5-oxodecanal via this method, a suitable unsaturated ketone precursor would be required. For example, the hydroformylation of an octenone, such as oct-1-en-4-one, could theoretically yield 5-oxodecanal. A key challenge in hydroformylation is controlling the regioselectivity to produce the desired linear aldehyde over the branched isomer. wikipedia.orglibretexts.org The choice of catalyst and ligands is crucial; for instance, rhodium catalysts with specific phosphine ligands are known to favor the formation of linear aldehydes. organic-chemistry.org

A related process is hydroacylation, where an aldehyde is added across an unsaturated bond to form a ketone. wikipedia.orgnih.gov While not directly producing 5-oxodecanal, the principles of activating C-H bonds in aldehydes with transition metal catalysts are central to these transformations. nih.gov

| Reaction Type | Precursors | Key Reagents/Catalysts | Product | Reference |

| Stetter Reaction | Aldehyde, Acrylonitrile | Cu@g-C3N4, Visible Light | γ-Keto Nitrile | researchgate.net |

| Selective Oxidation | Decane-1,5-diol | Oxidizing Agent | 5-Oxodecanal | lookchem.com |

| Hydroformylation | Unsaturated Ketone (e.g., Oct-1-en-4-one) | HCo(CO)4 or Rh-phosphine complex, CO, H2 | 5-Oxodecanal | wikipedia.orglibretexts.org |

| Organocatalysis | Aldehyde, Enol Silane | Chiral Secondary Amine | γ-Keto Aldehyde | organic-chemistry.org |

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic synthesis combines the strengths of chemical reactions and biological catalysis to create efficient and selective synthetic routes. mdpi.com Enzymes offer unparalleled selectivity under mild conditions, which is highly advantageous for complex molecules like 5-oxodecanal. rsc.orgnih.gov

Enzyme-Catalyzed Reactions for Oxo-Aldehyde Formation

Enzymes such as peroxygenases and ketoreductases are valuable tools for the synthesis of keto-aldehydes and their precursors. researchgate.netnih.gov A synthetic approach has been developed for the divergent sp3 C-H bond oxyfunctionalization of hydrocarbons to synthesize valuable γ- and ε-keto arenes. nih.gov This strategy uses a peroxygenase, which shows excellent regioselectivity and activity in activating C-H bonds, followed by precise reduction by an Old Yellow Enzyme (OYE). nih.gov This enzymatic approach yields a variety of γ-keto arenes with diverse properties in yields up to 99%. nih.gov

Furthermore, biocatalytic conversion of γ-keto nitriles to asymmetric γ-lactones has been achieved using ketoreductases. researchgate.net In this process, pro-chiral γ-keto nitriles were screened against a library of ketoreductases, with enzymes from the short-chain dehydrogenase family showing the ability to stereoselectively reduce the carbonyl group. researchgate.net While the final product is a lactone, the enzymatic reduction of a ketone in a difunctional molecule highlights a potential biocatalytic step.

Convergent chemoenzymatic strategies have also been successfully applied to the synthesis of complex molecules like O-GalNAc glycans, demonstrating the power of combining chemical steps with highly selective enzymatic transformations. nih.govrsc.org A similar strategy could be envisioned for 5-oxodecanal, where a chemical synthesis builds a suitable precursor that is then selectively modified by one or more enzymes to yield the final product.

| Enzyme Class | Reaction | Substrate Type | Potential Application for 5-Oxodecanal | Reference |

| Peroxygenase/OYE | C-H Oxyfunctionalization/Reduction | Hydrocarbons | Synthesis of γ-keto backbone | nih.gov |

| Ketoreductase | Stereoselective ketone reduction | γ-Keto Nitriles | Chiral synthesis/modification | researchgate.net |

| Lipase | Hydrolysis/Esterification | Oils/Fatty Acids | Precursor synthesis from bio-based materials | mdpi.com |

2 Derivatization for Synthetic Intermediates

The bifunctional nature of 5-oxodecanal, containing both an aldehyde and a ketone functional group, makes it a versatile, though underutilized, synthetic intermediate. The distinct reactivity of these two carbonyl groups allows for selective chemical transformations, enabling the synthesis of a variety of more complex molecules. Derivatization of 5-oxodecanal can be targeted at either the aldehyde or the ketone, or both, to create valuable building blocks for organic synthesis.

The primary routes for the derivatization of 5-oxodecanal involve reactions characteristic of aldehydes and ketones, such as selective reductions, oxidations, and carbon-carbon bond-forming reactions. These transformations convert the relatively simple C10 backbone of 5-oxodecanal into a range of functionalized products suitable for further synthetic elaboration.

Research into the derivatization of 5-oxodecanal itself is not extensively documented in publicly available literature. However, the reactivity of its functional groups is well-established in organic chemistry, and the reactions of analogous keto-aldehydes and keto-acids provide a strong basis for predicting its synthetic utility. For instance, the selective reduction of the aldehyde or ketone can lead to hydroxy-ketones or keto-alcohols, respectively. These products can then undergo further reactions, such as cyclization or esterification, to yield heterocyclic compounds or polyesters.

One of the key potential applications of 5-oxodecanal as a synthetic intermediate is in the formation of heterocyclic compounds. The 1,5-relationship of the two carbonyl groups is particularly suitable for intramolecular cyclization reactions. Under basic or acidic conditions, an intramolecular aldol (B89426) condensation could theoretically lead to the formation of a five-membered ring, a common structural motif in many natural products and pharmaceuticals.

Furthermore, reactions with organometallic reagents, such as Grignard or organolithium reagents, can proceed with a degree of selectivity. saskoer.caorganicchemistrytutor.com The aldehyde group is generally more reactive towards nucleophilic attack than the ketone group, allowing for the selective addition of a carbon nucleophile to the terminal carbon. libretexts.org This would yield a secondary alcohol while leaving the ketone moiety intact for subsequent transformations. Such a stepwise approach allows for the controlled construction of complex molecular architectures.

While specific industrial applications for the derivatization of 5-oxodecanal are not widely reported, the resulting intermediates have potential uses in the synthesis of fragrances, polymers, and specialty chemicals. The table below outlines the potential derivatization reactions of 5-oxodecanal based on the known reactivity of its functional groups and analogous compounds.

Table 1: Potential Derivatization Reactions of 5-Oxodecanal and their Synthetic Applications

| Reaction Type | Reagents and Conditions | Potential Product(s) | Potential Application of Product |

|---|---|---|---|

| Selective Aldehyde Reduction | NaBH₄, CeCl₃ (Luche reduction) | 1-hydroxydecan-5-one | Intermediate for polyesters, plasticizers |

| Selective Ketone Reduction | Catalytic hydrogenation (e.g., with a specific catalyst) | 5-hydroxydecanal | Precursor for lactones and fragrances |

| Oxidation of Aldehyde | Mild oxidizing agents (e.g., Ag₂O, Tollens' reagent) | 5-oxodecanoic acid | Intermediate for polymers, lubricants chemistry-chemists.com |

| Wittig Reaction (at aldehyde) | Phosphonium ylide (e.g., Ph₃P=CH₂) | 1-undecen-6-one | Building block for longer chain molecules |

| Intramolecular Aldol Condensation | Acid or base catalysis | 1-acetyl-2-cyclopentene and isomers | Synthesis of cyclopentane (B165970) derivatives |

| Reaction with Grignard Reagent | RMgX followed by aqueous workup | 1-alkyl-1-hydroxydecan-5-one | Intermediate for complex alcohols |

| Formation of Heterocycles | Reaction with hydrazine (B178648) or substituted hydrazines | Pyridazine or pyrazoline derivatives | Building blocks for pharmaceuticals mdpi.com |

| Acetal/Ketal Formation | Diols (e.g., ethylene (B1197577) glycol) with acid catalysis | Selective protection of either carbonyl group | Intermediate for multi-step synthesis |

It is important to note that achieving high selectivity in these reactions can be challenging due to the presence of two reactive carbonyl sites. The choice of reagents and reaction conditions is critical to control the outcome and obtain the desired derivatized intermediate in high yield. Further research into the specific reaction pathways and optimization of conditions for 5-oxodecanal is needed to fully exploit its potential as a versatile synthetic building block.

Biosynthetic Routes and Metabolic Formation of 5 Oxodecanal in Biological Systems

Enzymatic Pathways in Prokaryotic Systems

In prokaryotes, particularly cyanobacteria, the biosynthesis of aldehydes is a key step in pathways such as hydrocarbon production. While a direct synthesis of 5-oxodecanal by these enzymes is not prominently documented, the underlying mechanisms for aldehyde formation are well-established.

The biosynthesis of the aldehyde substrate for ADO is a critical preceding step. In cyanobacteria, acyl-ACPs (acyl-carrier proteins) or acyl-CoAs are reduced to their corresponding fatty aldehydes by an enzyme known as acyl-ACP reductase (AAR). nih.govd-nb.info This two-step pathway from fatty acids to alkanes highlights the prokaryotic machinery for generating long-chain aldehydes. nih.govd-nb.info

The ADO catalytic mechanism is complex and involves the activation of dioxygen at its di-iron center, which then attacks the aldehyde substrate. nih.govmanchester.ac.uk Although ADO itself deconstructs aldehydes rather than forming them, the associated pathways, particularly the action of AAR, represent a significant route for aldehyde production in prokaryotes. While these pathways typically handle straight-chain fatty aldehydes, they establish the enzymatic capability within prokaryotes to produce aldehyde functional groups from fatty acid precursors.

The enzymatic synthesis of aldehydes from various precursors is fundamentally dependent on the availability of specific cofactors that facilitate the required redox reactions. creative-proteomics.com The reduction of a carboxylic acid group to an aldehyde is a key transformation requiring energy and reducing power.

In many biological systems, the conversion of fatty acids to aldehydes involves cofactors such as ATP, Coenzyme A (CoA), and NADH or NADPH. acs.orgwikipedia.org For instance, studies in insects have shown that the conversion of a fatty acid to an aldehyde requires ATP, CoA, and NADH. acs.org In cyanobacteria, the ADO pathway is reliant on a robust reducing system, often involving ferredoxin, ferredoxin reductase, and NADPH, to provide the necessary electrons for the catalytic cycle. nih.gov Other aldehyde-transforming enzymes, such as aldehyde dehydrogenases which catalyze the reverse reaction (oxidation of aldehydes to carboxylic acids), commonly utilize NAD⁺ or NADP⁺ as cofactors. mdpi.com The regulation of these cofactors and the availability of precursors like fatty acids and amino acids are critical in controlling the rate of aldehyde synthesis. creative-proteomics.com

| Enzyme/Process | Precursor | Product | Required Cofactors | Organism/System Example |

|---|---|---|---|---|

| Acyl-ACP Reductase (AAR) | Fatty acyl-ACP | Fatty aldehyde | NADPH | Cyanobacteria nih.govd-nb.info |

| Aldehyde-Deformylating Oxygenase (ADO) | Fatty aldehyde | Alkane + Formate | O₂, NADPH (via Ferredoxin/FR) | Cyanobacteria wikipedia.orgnih.gov |

| Aldehyde Dehydrogenase (ALDH) | Aldehyde | Carboxylic Acid | NAD⁺ / NADP⁺ | Plants (e.g., Banana) mdpi.com |

| Fatty Acid Reduction | Fatty Acid | Aldehyde | ATP, CoA, NADH | Insects acs.org |

Metabolic Origin in Eukaryotic Systems

In eukaryotes, 5-oxodecanal primarily arises from the oxidative degradation of lipids, a process central to both cellular damage and signaling. It is also linked to the metabolism of other oxidized organic molecules.

The most clearly defined route for the formation of 5-oxodecanal is through the peroxidation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid. researchgate.netnih.gov Lipid peroxidation can be an enzymatic or non-enzymatic process that generates a vast family of oxidized lipid molecules known as oxylipins. researchgate.netchemrxiv.orgwikipedia.org

The process initiates with the oxidation of linoleic acid to its primary hydroperoxide products: 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE). researchgate.netnih.gov These hydroperoxides are unstable and undergo further degradation, especially in the presence of metal ions like Fe²⁺, to generate a variety of secondary products. researchgate.netnih.gov One such key secondary product is 2,4-decadienal. researchgate.net Subsequent degradation of 2,4-decadienal, through a proposed retro-aldol cleavage following water addition, yields several smaller molecules, including 5-oxodecanal. researchgate.netnih.govcolab.ws This pathway implicates 5-oxodecanal as a tertiary product of lipid peroxidation, formed during inflammatory conditions and oxidative stress. researchgate.netnih.govacs.org

| Step | Precursor(s) | Product(s) | Notes |

|---|---|---|---|

| 1 | Linoleic Acid | 9-HPODE, 13-HPODE | Primary lipid peroxidation products. researchgate.netnih.gov |

| 2 | 9-HPODE / 13-HPODE | 2,4-Decadienal | Decomposition product of lipid hydroperoxides. researchgate.net |

| 3 | 2,4-Decadienal | 5-Oxodecanal, Hexanal, 2-Butenal | Degradation via retro-aldol reaction. researchgate.netnih.gov |

Plants and fungi produce a vast arsenal (B13267) of secondary metabolites, which are organic compounds not directly involved in normal growth but often play roles in defense and ecological interactions. frontiersin.orgwikipedia.org These metabolites are synthesized through several major pathways, including those originating from polyketides, amino acids, and terpenoids. nih.govresearchgate.net

Aldehydes are a known class of plant secondary metabolites, often contributing to flavor and aroma. creative-proteomics.com They can be derived from the breakdown of fatty acids, amino acids, or phenolic compounds. creative-proteomics.com For example, the oxidation of fatty acids is a known source for precursors in the biosynthesis of certain antibiotics in bacteria, such as prodigiosin. researchgate.net While the degradation of lipid-derived compounds like 2,4-decadienal leads to 5-oxodecanal, its specific role or intentional production as a key secondary metabolite in plants or fungi is not well-defined in existing research. researchgate.netresearchgate.net Its formation appears more as a consequence of general oxidative processes rather than a targeted biosynthetic pathway for a specific ecological function. frontiersin.orgnih.gov

A direct metabolic link exists between 5-oxodecanal and its corresponding oxo-carboxylic acid, 5-oxodecanoic acid. Chemical and biochemical transformations show that 5-oxodecanoic acid can be reduced to form aldehydes, specifically 5-oxodecanal. This establishes a potential biosynthetic route where an oxo-acid serves as the immediate precursor.

Research on the biochemical transformations of 5-oxodecanoic acid has shown that it can be stereospecifically reduced by baker's yeast (Saccharomyces cerevisiae) to 5-hydroxydecanoic acid. This reduction is an NADPH-dependent reaction that occurs in mitochondria and requires cofactors like ATP and Mg²⁺/Mn²⁺ for optimal activity. The formation of 5-oxodecanal from 5-oxodecanoic acid represents the first step in this potential two-step reduction to the corresponding alcohol. Therefore, in organisms capable of metabolizing medium-chain oxo-fatty acids, 5-oxodecanal exists as a key metabolic intermediate between the carboxylic acid and the alcohol.

Analytical Methodologies for Research on 5 Oxodecanal

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental to the analysis of 5-oxodecanal, allowing for its separation from complex mixtures prior to detection. The choice between gas and liquid chromatography is often dependent on the sample matrix, the concentration of the analyte, and the specific research question.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like 5-oxodecanal. nih.govsci-hub.se It combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov For the analysis of oxo-aldehydes, derivatization is often a critical step to improve volatility and thermal stability, and to create characteristic mass spectra. A recent study on ω-oxo-fatty acids, a related class of compounds, highlighted the challenges in GC-MS quantification, such as analyte loss during sample preparation due to volatility. fau.denih.gov To counter this, derivatization methods are employed. For instance, the formation of ω-dioxane derivatives has been shown to improve recovery rates and provide favorable GC-MS behavior for clear identification and enhanced sensitivity. fau.denih.gov

In a typical GC-MS workflow for analyzing compounds like 5-oxodecanal, the sample would first undergo derivatization. The resulting derivative is then injected into the GC, where it travels through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. nih.gov As the separated components exit the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification. nih.govmdpi.com

Table 1: Illustrative GC-MS Parameters for Analysis of Aldehyde Derivatives

| Parameter | Typical Setting | Purpose |

| Column | DB-5 or similar non-polar capillary column | Separation of analytes based on boiling point. |

| Injector Temperature | 250-300 °C | Ensures rapid volatilization of the sample. nih.gov |

| Oven Program | Temperature ramp (e.g., 50°C to 280°C) | Allows for the separation of compounds with a range of volatilities. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns. nih.gov |

| Mass Analyzer | Quadrupole or Ion Trap | Separates ions by their mass-to-charge ratio. |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides a complete mass spectrum, while SIM offers higher sensitivity for target analytes. sci-hub.se |

This table is a generalized representation and specific parameters would be optimized for 5-oxodecanal analysis.

Liquid Chromatography (LC) with Advanced Detection Modes (e.g., HPLC-HRMS, UPLC-MS/MS)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is exceptionally well-suited for analyzing less volatile and thermally labile compounds. nih.gov When coupled with advanced mass spectrometry detectors, such as high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), it becomes a powerful tool for the analysis of carbonyl compounds like 5-oxodecanal, especially in complex biological matrices. mdpi.comnih.gov

A significant challenge in the LC-MS analysis of aldehydes and ketones is their poor ionization efficiency. researchgate.net To overcome this, chemical derivatization is almost always employed. nih.govddtjournal.com Derivatization reagents are designed to react specifically with the carbonyl group, attaching a moiety that is readily ionizable and often produces a characteristic fragment ion upon collision-induced dissociation (CID). nih.govddtjournal.com

Several derivatization reagents have been successfully used for the LC-MS analysis of aliphatic aldehydes:

2,4-Dinitrophenylhydrazine (DNPH): A classic reagent that forms stable hydrazones, which can be detected by both UV and mass spectrometry. mdpi.comtandfonline.com

9,10-Phenanthrenequinone (PQ): A mass-tagging reagent used for the sensitive labeling of aliphatic aldehydes (C3-C10) for LC/ESI-MS/MS analysis. nih.gov

p-Toluenesulfonylhydrazine (TSH): A reagent noted for its high volatility and improved solubility, used for the analysis of a broad suite of carbonyl compounds. researchgate.net

N-Heterocyclic Carbenes (NHCs): A newer class of derivatization reagents, such as MTPTC, that offer rapid reaction kinetics and high selectivity for aliphatic aldehydes. acs.org

The use of UPLC, with its smaller particle-sized columns, allows for higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. mdpi.com

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is the cornerstone for the definitive identification and accurate quantification of 5-oxodecanal. The choice of MS technique dictates the level of structural information and sensitivity that can be achieved.

High-Resolution Mass Spectrometry (HRMS) Approaches

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of an unknown compound. researchgate.netnih.gov This capability is invaluable in untargeted studies where the goal is to identify all detectable compounds in a sample, including previously uncharacterized ones. mdpi.comacs.org For a compound like 5-oxodecanal (C₁₀H₁₈O₂), HRMS can distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

In the context of "aldehydomics," HRMS coupled with LC is used to screen for carbonyl compounds in complex biological samples. mdpi.comnih.govresearchgate.net Often, this involves isotopic labeling, where a derivatization reagent containing a specific isotope pattern (e.g., bromine's characteristic ⁷⁹Br/⁸¹Br doublet) is used. mdpi.comnih.govresearchgate.net This allows for the selective detection of all derivatized aldehydes based on their unique isotopic signature in the mass spectrum. mdpi.comnih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented to produce a spectrum of product ions. nih.gov This fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification and quantification. nih.gov

For derivatized aldehydes, the fragmentation is often predictable. The derivatizing agent is chosen so that it produces a common, dominant product ion upon fragmentation, which is useful for "precursor ion scanning" or "neutral loss scanning" experiments to selectively detect all compounds belonging to that chemical class. nih.gov For example, a study using 9,10-phenanthrenequinone (PQ) for derivatization reported that all aldehyde derivatives exhibited a common product ion at m/z 231.9, allowing for selective monitoring. nih.gov The analysis of the remaining fragments can help to elucidate the original structure of the aldehyde.

Table 2: Example of a Multiple Reaction Monitoring (MRM) Transition for a Derivatized C10 Aldehyde

| Analyte Derivative | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Application |

| PQ-Decanal | Calculated m/z | 231.9 | Targeted quantification |

This table illustrates a hypothetical MRM transition for a decanal (B1670006) derivative based on published methods for similar aldehydes. The precursor ion mass would be the exact mass of the 5-oxodecanal-PQ derivative.

Untargeted and Targeted Aldehydomics Strategies

The study of the complete set of aldehydes and ketones in a biological system is termed "aldehydomics". mdpi.comhal.science This field utilizes both untargeted and targeted mass spectrometric approaches.

Untargeted Aldehydomics: This approach aims to comprehensively profile all carbonyl compounds in a sample. mdpi.comnih.gov It typically employs LC-HRMS and sophisticated data processing to detect and identify features corresponding to derivatized carbonyls. mdpi.comnih.govnih.gov Isotope-coded derivatization is a powerful tool in this context, simplifying the identification of unknown carbonyls from the complex data matrix. mdpi.comnih.gov This strategy is crucial for discovering novel biomarkers or understanding the full impact of processes like lipid peroxidation. mdpi.comnih.govresearchgate.net

Targeted Aldehydomics: This strategy focuses on the precise and sensitive quantification of a predefined list of carbonyl compounds, which would include 5-oxodecanal. researchgate.netnih.gov This is typically achieved using LC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode. nih.govddtjournal.com In MRM, the mass spectrometer is set to specifically monitor the transition from the precursor ion of the derivatized analyte to a specific product ion. ddtjournal.com This method offers very high sensitivity and selectivity, making it the gold standard for quantitative analysis in complex matrices. mdpi.com Stable isotope-labeled internal standards are often used to ensure the highest accuracy and precision. nih.govnih.gov

Advanced Sample Preparation and Derivatization for Analytical Studies

Given the reactivity and potential for low concentrations of carbonyl compounds like 5-oxodecanal, sample preparation and derivatization are critical steps prior to analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique widely used for the extraction of volatile and semi-volatile organic compounds, including aldehydes and ketones, from gaseous, liquid, and solid samples. researchgate.netelementlabsolutions.com The method involves the partitioning of analytes from the sample matrix onto a polymer-coated fused-silica fiber. tandfonline.complos.org For analysis, the analytes are then thermally desorbed from the fiber in the hot injector of a gas chromatograph. plos.org

Headspace SPME (HS-SPME) is particularly advantageous for analyzing volatiles in complex matrices, as it minimizes interference from non-volatile components. pan.olsztyn.plresearchgate.net The efficiency of the extraction is highly dependent on the type of fiber coating used. For carbonyl compounds, coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) have been shown to be highly effective. pan.olsztyn.pl

A significant advancement in SPME for carbonyl analysis is the use of on-fiber derivatization. copernicus.orgnih.gov In this approach, the SPME fiber is first coated with a derivatizing agent before being exposed to the sample. morana-rtd.com The analytes are extracted from the sample's headspace and simultaneously react on the fiber to form more stable, less polar, and more easily detectable derivatives. nih.govmorana-rtd.com This technique has been successfully applied to the analysis of various aldehydes and dicarbonyls in diverse samples, including food and environmental matrices. morana-rtd.comresearchgate.netnih.gov The combination of HS-SPME with on-fiber derivatization and subsequent GC-Mass Spectrometry (GC-MS) provides a powerful tool for the selective and sensitive analysis of trace-level carbonyls like 5-oxodecanal. nih.gov

| Parameter | Description | Relevance for 5-Oxodecanal Analysis |

|---|---|---|

| Extraction Mode | Headspace (HS-SPME) is preferred for volatile and semi-volatile analytes in complex matrices. pan.olsztyn.plresearchgate.net | Minimizes matrix effects, suitable for isolating 5-oxodecanal from biological or environmental samples. |

| Fiber Coating | The choice of polymer coating determines selectivity. DVB/CAR/PDMS is effective for a broad range of volatiles, including aldehydes. pan.olsztyn.pl | A DVB/CAR/PDMS fiber would be a suitable choice for extracting 5-oxodecanal and other related carbonyls. |

| Derivatization | On-fiber derivatization with agents like PFBHA enhances stability and chromatographic performance of carbonyls. nih.govmorana-rtd.com | Crucial for converting the two carbonyl groups of 5-oxodecanal into stable oximes for reliable GC-MS analysis. |

| Key Advantage | Combines sampling, extraction, and concentration into a single, solvent-free step, improving detection limits. tandfonline.comcopernicus.org | Offers high sensitivity for detecting trace amounts of 5-oxodecanal. |

Chemical derivatization is essential for the robust analysis of carbonyl compounds by GC-MS. The process converts the polar carbonyl groups into less polar, more volatile, and thermally stable derivatives, improving chromatographic separation and detection sensitivity. copernicus.org

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is one of the most common and effective derivatizing agents for aldehydes and ketones. sigmaaldrich.com It reacts with carbonyls to form PFBHA-oxime derivatives, which are highly responsive to electron capture detection (ECD) and produce characteristic mass spectra, facilitating identification. nih.govsigmaaldrich.com The reaction is often performed directly on an SPME fiber or in-solution prior to extraction. morana-rtd.comresearchgate.net For dicarbonyls like 5-oxodecanal, PFBHA can react with both carbonyl functions, leading to the formation of di-oxime derivatives.

While PFBHA is widely used, other reagents offer specific advantages.

O-tert-butylhydroxylamine hydrochloride (TBOX) is a smaller molecular weight reagent that forms lower molecular weight oximes. nih.gov This can be advantageous when analyzing multi-carbonyl compounds, as it helps to keep the resulting derivatives within the optimal mass range for mass spectrometry. nih.govresearchgate.net

1-((ammoniooxy)methyl)-2-bromobenzene chloride (BBHA) is a newer derivatization agent designed for mass spectrometry applications. nih.gov The resulting derivatives incorporate a bromine atom, which produces a characteristic isotopic pattern (79Br/81Br) that allows for the specific and confident identification of carbonyl compounds within complex sample mixtures. nih.govmdpi.com

The choice of reagent depends on the analytical objective, the complexity of the sample matrix, and the specific instrumentation being used.

| Reagent | Full Name | Key Feature/Advantage | Reference |

|---|---|---|---|

| PFBHA | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | Forms stable oximes with high electron capture response; widely used and validated. | nih.govsigmaaldrich.com |

| BBHA | 1-((ammoniooxy)methyl)-2-bromobenzene chloride | Introduces a bromine isotopic signature (79Br/81Br) for specific detection by MS. | nih.govmdpi.com |

| TBOX | O-tert-butylhydroxylamine hydrochloride | Lower molecular weight, forms smaller derivatives, beneficial for multi-carbonyl compounds. | nih.govresearchgate.net |

Other Spectroscopic Methods in Analytical Research

While GC-MS is the workhorse for quantitative analysis following derivatization, other spectroscopic methods are indispensable for the definitive structural elucidation of compounds like 5-oxodecanal, particularly after synthesis or isolation. wikipedia.org

Infrared (IR) Spectroscopy is a powerful tool for identifying functional groups. Aldehydes and ketones exhibit a very strong, characteristic absorption band for the carbonyl (C=O) group stretching vibration. wikipedia.orgmatanginicollege.ac.in

For a saturated aliphatic ketone function, this band typically appears around 1715 cm⁻¹. libretexts.org

For a saturated aliphatic aldehyde function, the band is found near 1730 cm⁻¹. libretexts.org

Aldehydes are further distinguished by two characteristic, albeit weaker, C-H stretching absorptions for the aldehydic proton, appearing around 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹. matanginicollege.ac.inlibretexts.org For 5-oxodecanal, one would expect to observe the characteristic C=O stretching bands for both the ketone and aldehyde groups, as well as the specific aldehyde C-H stretches. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. msu.edu

In 1H NMR spectroscopy, the proton of the aldehyde group (the formyl proton) is highly deshielded and gives a very distinctive signal in a region where few other protons resonate, typically between δ 9.5 and 10.0 ppm. wikipedia.orglibretexts.org The protons adjacent to the two carbonyl groups (on C4 and C6, and the aldehydic proton on C1) would also show characteristic chemical shifts.

In 13C NMR spectroscopy, the carbon atoms of carbonyl groups are also highly deshielded, appearing far downfield. libretexts.org The aldehyde carbon typically resonates between δ 200-205 ppm, while the ketone carbon appears around δ 207-208 ppm. wikipedia.orglibretexts.org The remaining eight carbon atoms in the 5-oxodecanal chain would appear at higher field strengths. Spectral databases confirm the presence of signals for 5-oxodecanal consistent with these ranges. nih.gov

| Spectroscopic Method | Key Diagnostic Feature for 5-Oxodecanal | Typical Chemical Shift/Frequency Range |

|---|---|---|

| Infrared (IR) Spectroscopy | Strong C=O stretch (ketone & aldehyde) | ~1715-1730 cm⁻¹ libretexts.org |

| Aldehyde C-H stretch | ~2720 & ~2820 cm⁻¹ matanginicollege.ac.in | |

| NMR Spectroscopy | 1H NMR: Aldehyde proton (-CHO) | δ 9.5 - 10.0 ppm wikipedia.orglibretexts.org |

| 13C NMR: Carbonyl carbons (C=O) | δ 190 - 210 ppm wikipedia.orglibretexts.org |

Biotechnological and Metabolic Engineering Applications of 5 Oxodecanal

Microbial Strain Engineering for Production or Transformation

The rational design and genetic manipulation of microorganisms are central to developing efficient biocatalysts for the production or transformation of 5-oxodecanal. This involves the intricate rewiring of native metabolic pathways and the introduction of heterologous enzymes to channel metabolic flux towards the desired product while minimizing the formation of competing byproducts.

Genetic Manipulation of Biosynthetic Pathways for Aldehydes

The biosynthesis of aldehydes in microbial systems can be achieved by harnessing and engineering native fatty acid metabolism. The production of straight-chain aldehydes, the precursors to oxo-aldehydes, often involves the introduction of a carboxylic acid reductase (CAR) enzyme, which catalyzes the ATP- and NADPH-dependent reduction of fatty acids to their corresponding aldehydes.

To enhance the production of a C10 aldehyde precursor for 5-oxodecanal, several genetic modifications in a host organism like Escherichia coli can be implemented. A key strategy is the overexpression of enzymes involved in the fatty acid biosynthesis (FAB) pathway to increase the pool of the C10 precursor, decanoic acid. This can be coupled with the deletion of genes encoding for fatty acid degradation (β-oxidation pathway), such as fadD and fadE, to prevent the breakdown of the fatty acid intermediate.

Furthermore, to ensure the accumulation of the aldehyde product, it is crucial to eliminate competing reactions, primarily the reduction of the aldehyde to its corresponding alcohol. This is achieved by knocking out genes encoding for alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs) that exhibit broad substrate specificity, including medium-chain aldehydes.

The subsequent introduction of an oxygenase, such as a P450 monooxygenase, with specificity for the C5 position of decanal (B1670006) or decanoic acid would be the final step to introduce the keto group, yielding 5-oxodecanal. The selection and engineering of such an oxygenase for regioselectivity are critical for the specific production of the desired oxo-aldehyde.

| Gene Target | Organism | Engineering Strategy | Desired Outcome |

| fadD, fadE | Escherichia coli | Gene knockout | Prevention of fatty acid degradation |

| Various ADHs/AKRs | Escherichia coli | Gene knockout | Accumulation of aldehyde product |

| Fatty Acid Biosynthesis (FAB) pathway genes | Escherichia coli | Overexpression | Increased precursor (decanoic acid) supply |

| Carboxylic Acid Reductase (CAR) | Various (e.g., Nocardia iowensis) | Heterologous expression | Conversion of decanoic acid to decanal |

| P450 Monooxygenase | Various | Heterologous expression and protein engineering | Regioselective oxidation of decanal to 5-oxodecanal |

Rational Design for Overcoming Metabolic Bottlenecks and Competing Reactions

A primary challenge in the microbial production of aldehydes is their inherent toxicity and the host cell's natural tendency to reduce them to less toxic alcohols. Rational design of microbial strains, therefore, focuses on creating a robust chassis that can tolerate and accumulate aldehydes.

One significant metabolic bottleneck is the availability of cofactors, particularly NADPH, which is required by carboxylic acid reductases and some P450 monooxygenases. To address this, pathways for NADPH regeneration can be engineered. For example, overexpressing genes of the pentose (B10789219) phosphate (B84403) pathway (PPP), such as zwf (glucose-6-phosphate dehydrogenase) and gnd (6-phosphogluconate dehydrogenase), can increase the intracellular NADPH pool.

Another critical consideration is the competition for the fatty acid precursor pool. In many bacteria, fatty acids are primarily directed towards phospholipid biosynthesis for cell membrane construction. To divert flux towards 5-oxodecanal production, the expression of key enzymes in the fatty acid biosynthetic pathway can be fine-tuned, and the regulation of phospholipid synthesis can be modulated.

The toxicity of aldehydes can be mitigated by employing strategies such as in situ product removal, where the produced 5-oxodecanal is continuously extracted from the fermentation broth, or by engineering efflux pumps to actively transport the product out of the cell.

Enzymatic Bioconversion and Biocatalysis

The use of isolated enzymes or whole-cell biocatalysts provides a powerful alternative to de novo microbial production, allowing for the specific transformation of precursors into desired products like 5-oxodecanal under controlled conditions.

Characterization of Enzyme Specificity and Kinetics for Oxo-Aldehydes

The efficiency of any biocatalytic process is contingent on the properties of the chosen enzyme. For the transformation of a substrate into 5-oxodecanal, or for its further conversion, the characterization of enzyme specificity and kinetics is paramount. Enzymes such as oxidoreductases, including alcohol dehydrogenases and aldehyde dehydrogenases, are of particular interest.

While specific kinetic data for 5-oxodecanal is scarce in publicly available literature, studies on enzymes acting on structurally similar medium-chain aldehydes and oxo-fatty acids provide valuable insights. For instance, aldehyde dehydrogenases (ALDHs) catalyze the oxidation of aldehydes to their corresponding carboxylic acids. The substrate specificity of ALDHs can vary significantly, with some exhibiting broad activity towards aliphatic aldehydes. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), determine the enzyme's affinity for the substrate and its turnover rate.

The presence of a keto group at the C5 position of decanal can influence enzyme binding and catalysis. It is anticipated that the Km value for 5-oxodecanal with a specific ALDH might be higher (lower affinity) and the kcat lower compared to its non-oxo counterpart, decanal, due to potential steric hindrance or electronic effects from the keto group.

| Enzyme Type | Substrate Class | General Kinetic Observations |

| Aldehyde Dehydrogenase (ALDH) | Aliphatic Aldehydes | Km values typically in the micromolar to low millimolar range. |

| Alcohol Dehydrogenase (ADH) | Aliphatic Alcohols/Aldehydes | Can catalyze reversible oxidation/reduction; specificity varies greatly. |

| P450 Monooxygenase | Fatty Acids/Alkanes | Often require a reductase partner and NADPH; can exhibit high regioselectivity. |

Development of Novel Biocatalytic Systems for Specific Transformations

The development of novel biocatalytic systems for the specific transformation of substrates into 5-oxodecanal, or for its further modification, is an active area of research. This can involve the discovery of new enzymes from diverse environmental sources or the engineering of existing enzymes to enhance their activity and specificity.

For example, a biocatalytic system for the production of 5-oxodecanal could involve a two-step enzymatic cascade. The first step would employ a carboxylic acid reductase to convert 5-oxodecanoic acid to 5-oxodecanal. The second, and more challenging step, would be the regioselective oxidation of decanoic acid or decanal at the C5 position. This could potentially be achieved by a P450 monooxygenase or a dioxygenase that has been engineered for this specific purpose.

Whole-cell biocatalysis, using resting or permeabilized cells, offers the advantage of containing the necessary enzymes and cofactor regeneration systems, thereby simplifying the process. For instance, an E. coli strain engineered to overexpress a specific P450 monooxygenase could be used to convert decanal into 5-oxodecanal.

Furthermore, immobilization of enzymes on solid supports can enhance their stability and reusability, making the biocatalytic process more economically viable. The development of such robust biocatalytic systems is essential for the industrial-scale production of specialty chemicals like 5-oxodecanal.

Ecological and Biological Roles of 5 Oxodecanal in Natural Systems

Role in Inter- and Intra-species Chemical Communication and Interactions

Semiochemicals, which are chemicals used for communication, are vital for the interactions between and within species. bioprotectionportal.comnih.gov These can be broadly categorized as pheromones, which mediate intraspecific communication, and allelochemicals, which are involved in interspecific interactions. bioprotectionportal.com The chemical structure of a semiochemical, including features like carbon chain length and the presence of functional groups such as aldehydes, determines its specific function and how it is perceived by other organisms. ganeshremedies.com

Aldehydes, often derived from the oxidation of fatty acids, are a common class of semiochemicals. ganeshremedies.comopenagrar.de For instance, the essential oil of Swertia densifolia flower contains 4-oxodecanal, a structural isomer of 5-oxodecanal, which has been noted for its potential role in insect communication, exhibiting a response pattern similar to that of pheromones. lsu.edu While direct evidence for 5-oxodecanal as a pheromone is not extensively documented, its structural similarity to known insect signaling molecules suggests a potential role in this capacity. Pheromones are used by insects for various purposes, including attracting mates, signaling alarm, and marking trails. ganeshremedies.com

Allelochemicals, on the other hand, mediate interactions between different species. bioprotectionportal.com These are often plant-derived compounds that can act as attractants or repellents to other organisms. bioprotectionportal.comnih.gov The presence of 5-oxodecanal as a degradation product of other compounds in plants suggests it could be part of the complex mixture of volatile organic compounds (VOCs) that plants release to interact with their environment, including attracting pollinators or deterring herbivores. researchgate.net

Contribution to Biological Aroma and Flavor Profiles

The aroma and flavor of many natural products, particularly fruits and vegetables, are determined by a complex mixture of volatile compounds. researchgate.net Aldehydes are significant contributors to these sensory profiles. researchgate.net For example, decanal (B1670006), a related 10-carbon aldehyde, is a key component of the aroma of citrus fruits, buckwheat, and coriander. wikipedia.orgatamanchemicals.com

Research on the volatile compounds in wine has identified 4-oxodecanal, suggesting that such oxo-aldehydes can be formed during fermentation processes, although the influence of yeast on its production appears limited. cabidigitallibrary.org The formation of aldehydes can also occur through the oxidation of lipids, which can contribute to the aroma of processed foods. researchgate.net

Investigation of Function as a Plant Secondary Metabolite

Plants produce a vast array of organic compounds known as secondary metabolites, which are not directly involved in the primary processes of growth and development but are crucial for ecological interactions and defense. wikipedia.orgnih.gov These compounds can have antibiotic, antifungal, and antiviral properties, protecting the plant from pathogens. wikipedia.org They can also act as deterrents to herbivores. nih.gov

The biosynthesis of many plant secondary metabolites originates from primary metabolic pathways. mdpi.com For instance, carotenoids, which are tetraterpenes, are derived from the isoprenoid pathway. aocs.orgusp.br The degradation of these and other larger molecules, such as fatty acids, can lead to the formation of smaller, volatile secondary metabolites, including aldehydes. researchgate.netusp.br Specifically, 5-oxodecanal has been identified as a degradation product of 2,4-decadienal. acs.orgacs.org

The production of secondary metabolites in plants is often induced by stress, both biotic (e.g., pathogen attack) and abiotic (e.g., UV radiation). wikipedia.orgmdpi.com The synthesis of these compounds is regulated by a complex network of signaling pathways. mdpi.comnih.gov While the specific biosynthetic pathway and regulatory network for 5-oxodecanal in plants have not been fully elucidated, its likely origin from the breakdown of other plant compounds positions it as a potential component of the plant's chemical defense arsenal (B13267).

Role in Microbial Metabolism and Adaptation

Microorganisms possess diverse metabolic capabilities that allow them to utilize a wide range of organic compounds as sources of carbon and energy. nih.gov This metabolic versatility is crucial for their adaptation to various environments and plays a significant role in the bioremediation of environmental contaminants. nih.govmdpi.com The degradation of complex organic molecules by microbial consortia often involves a series of enzymatic reactions, breaking them down into simpler compounds that can enter central metabolic pathways. mdpi.comacademicjournals.org

The ability of microorganisms to metabolize aldehydes is well-documented. researchgate.net For instance, some bacteria can degrade toluene (B28343) through pathways that generate aldehyde intermediates. academicjournals.org The metabolism of xenobiotics, or foreign compounds, by the gut microbiome can significantly alter their biological activity. nih.gov

While specific studies on the microbial metabolism of 5-oxodecanal are limited, the general principles of microbial degradation suggest that it could be utilized by certain bacteria or fungi. The presence of both an aldehyde and a ketone functional group offers multiple sites for enzymatic attack, potentially leading to its breakdown into smaller molecules that can be assimilated by the microorganism. The degradation of such compounds can be influenced by environmental factors like pH and temperature. frontiersin.org The metabolic products of this degradation could then be integrated into the microbe's central metabolism, such as the citric acid cycle or the pentose (B10789219) phosphate (B84403) pathway. bmglabtech.comlibretexts.org Furthermore, the ability to metabolize such compounds can provide a competitive advantage to the microorganism, allowing it to thrive in environments where these compounds are present. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Decanal, 5-oxo- in laboratory settings?

- Methodological Answer : Synthesis typically involves catalytic oxidation of decanal derivatives under controlled conditions (e.g., using TEMPO/NaClO systems). Ensure reaction parameters (temperature, solvent polarity, catalyst loading) are optimized for yield and purity. Characterization via GC-MS and NMR (¹H, ¹³C) is critical to confirm structural integrity . Experimental reproducibility requires strict adherence to safety protocols, including PPE and waste management .

Q. How can researchers validate the purity of Decanal, 5-oxo- post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic (FTIR, NMR) techniques. For quantitative purity assessment, integrate calibration curves with internal standards. Cross-validate results against reference spectra in databases like PubChem or NIST .

Q. What factors influence the stability of Decanal, 5-oxo- under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use LC-MS to monitor degradation products (e.g., oxidation byproducts). Statistical modeling (e.g., Arrhenius plots) can predict shelf-life .

Q. What are the primary challenges in detecting Decanal, 5-oxo- in complex biological matrices?

- Methodological Answer : Matrix interference necessitates sample pre-treatment (e.g., liquid-liquid extraction, SPE). Couple mass spectrometry with derivatization agents (e.g., PFBHA) to enhance ionization efficiency. Method validation should include recovery rates and LOD/LOQ calculations .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of Decanal, 5-oxo- in lipid peroxidation pathways?

- Methodological Answer : Employ isotopic labeling (e.g., ¹³C-decanal) to trace reaction intermediates. Combine kinetic assays (stopped-flow techniques) with computational simulations (DFT) to model transition states. Validate hypotheses using in vitro cell models (e.g., hepatocytes) .

Q. What strategies resolve contradictions in reported biological activities of Decanal, 5-oxo-?

- Methodological Answer : Perform meta-analysis of existing data to identify confounding variables (e.g., assay type, concentration ranges). Replicate studies under standardized conditions (OECD guidelines) and apply multivariate statistics (PCA, ANOVA) to isolate contributing factors .

Q. How can computational modeling predict the environmental fate of Decanal, 5-oxo-?

- Methodological Answer : Use QSAR models to estimate biodegradation rates and ecotoxicity. Validate predictions with microcosm experiments (soil/water systems) and LC-MS/MS for metabolite profiling. Incorporate environmental variables (pH, microbial diversity) into simulations .

Q. What advanced techniques quantify trace-level Decanal, 5-oxo- in atmospheric samples?

- Methodological Answer : Deploy TD-GC×GC-TOFMS for high-resolution separation and detection. Calibrate with sorbent-tube sampling under controlled airflow. Address background contamination using blank subtraction protocols .

Methodological Frameworks for Rigorous Research

- Experimental Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Data Contradiction Analysis : Apply triangulation (multiple methods/data sources) to minimize bias .

- Reproducibility : Document protocols in line with the Beilstein Journal’s guidelines (e.g., detailed supplementary materials for synthetic procedures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.